molecular formula C19H12BrN3O3 B10873796 N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide

N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide

Cat. No.: B10873796
M. Wt: 410.2 g/mol
InChI Key: GMOGUEYOSBICHT-UHFFFAOYSA-N
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Description

N~2~-{4-[5-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a furanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[5-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the bromophenyl-oxadiazole intermediate with a furanamide derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[5-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-{4-[5-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of N2-{4-[5-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and oxadiazole ring can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BROMOPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE
  • N-(3-BROMOPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE
  • N-(2-BROMOPHENYL)-5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURAMIDE

Uniqueness

N~2~-{4-[5-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H12BrN3O3

Molecular Weight

410.2 g/mol

IUPAC Name

N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H12BrN3O3/c20-15-5-2-1-4-14(15)19-22-17(23-26-19)12-7-9-13(10-8-12)21-18(24)16-6-3-11-25-16/h1-11H,(H,21,24)

InChI Key

GMOGUEYOSBICHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4)Br

Origin of Product

United States

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